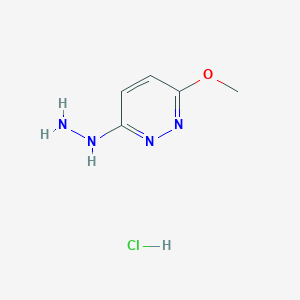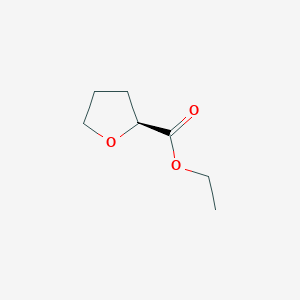
(S)-Ethyl tetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with an ethyl ester group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products Formed
Hydrogenation: Produces tetrahydrofuran derivatives.
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl tetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
(S)-Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Methyl tetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
Tetrahydrofuran-2-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.
Ethyl furan-2-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific ester group and tetrahydrofuran ring, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
GQQLWKZRORYGHY-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCO1 |
Kanonische SMILES |
CCOC(=O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


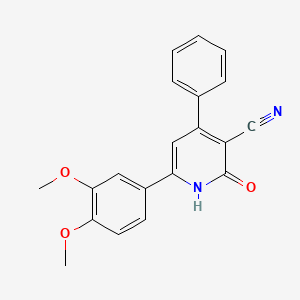
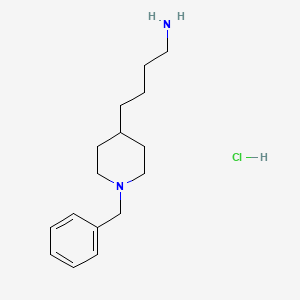
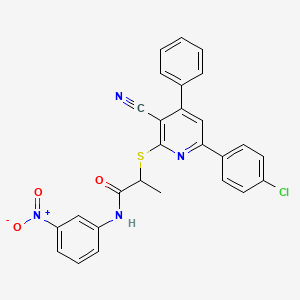
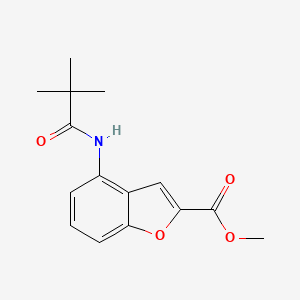
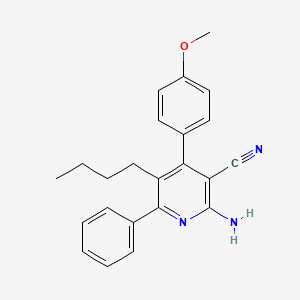
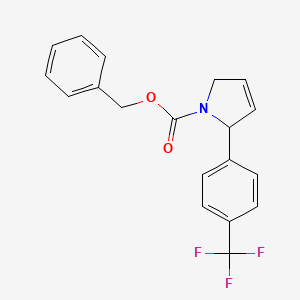
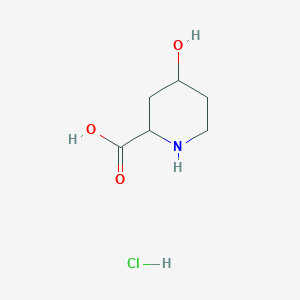
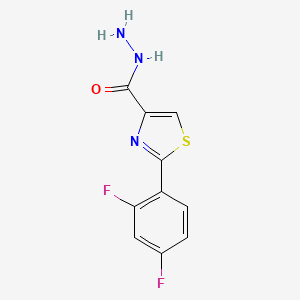
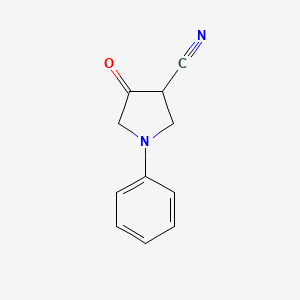
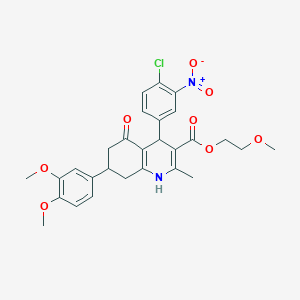
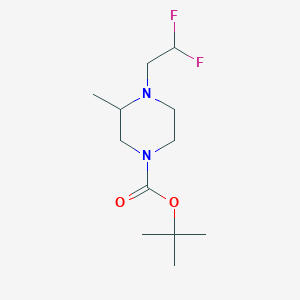
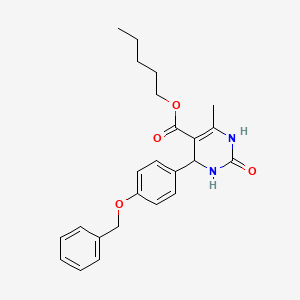
![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
